

# Spectroscopic comparison of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde and its precursors

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## Compound of Interest

Compound Name: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

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## A Spectroscopic Showdown: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde and its Precursors

A detailed spectroscopic comparison of **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** with its common precursors, vanillin and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), reveals distinct shifts in spectral data corresponding to the addition of a bromine atom and the arrangement of substituents on the aromatic ring. This guide provides a comprehensive analysis of their NMR, IR, and Mass Spectrometry data, supported by experimental protocols and visual workflows, to aid researchers in compound characterization and synthesis.

## Introduction

**6-Bromo-2-hydroxy-3-methoxybenzaldehyde** is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals, including novel phenanthridine derivatives and compounds with potential antimicrobial and anti-inflammatory activities.<sup>[1][2]</sup> Its synthesis often begins with readily available precursors such as vanillin (4-hydroxy-3-methoxybenzaldehyde) or o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Understanding the spectroscopic differences between the final product and its precursors is crucial for reaction monitoring, purification, and

structural confirmation. This guide presents a comparative analysis of their key spectroscopic features.

## Spectroscopic Data Comparison

The introduction of a bromine atom at the C6 position of the aromatic ring in **6-Bromo-2-hydroxy-3-methoxybenzaldehyde**, relative to its precursors, induces significant changes in the electronic environment of the molecule. These changes are clearly reflected in their respective spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within each molecule.

Compound	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)
Vanillin	9.8 (s, 1H, -CHO), 7.4 (d, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.3 (s, 1H, -OH), 3.9 (s, 3H, -OCH <sub>3</sub> )	191.1 (-CHO), 151.8, 147.2, 129.8, 125.0, 114.6, 108.9 (Ar-C), 56.1 (-OCH <sub>3</sub> )
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)	11.0 (s, 1H, -OH), 9.9 (s, 1H, -CHO), 7.3 (dd, 1H, Ar-H), 7.2 (dd, 1H, Ar-H), 6.9 (t, 1H, Ar-H), 3.9 (s, 3H, -OCH <sub>3</sub> )	196.5 (-CHO), 151.0, 149.3, 126.1, 121.3, 120.8, 111.1 (Ar-C), 56.3 (-OCH <sub>3</sub> )
6-Bromo-2-hydroxy-3-methoxybenzaldehyde	11.0 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 7.3 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH <sub>3</sub> )	195.4 (-CHO), 150.9, 149.3, 126.1, 121.3, 120.8, 111.1 (Ar-C), 56.3 (-OCH <sub>3</sub> ) <sup>[3][4]</sup>

Table 1: Comparative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** and its precursors.

## Infrared (IR) Spectroscopy

IR spectroscopy highlights the characteristic functional groups present in the molecules. The key vibrational frequencies are summarized below.

Compound	O-H Stretch (cm <sup>-1</sup> )	C-H (aldehyde) Stretch (cm <sup>-1</sup> )	C=O Stretch (cm <sup>-1</sup> )	C-O Stretch (cm <sup>-1</sup> )
Vanillin	3200-3600 (broad)	~2850, ~2750	~1665	~1270, ~1150
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)	3100-3500 (broad)	~2860, ~2760	~1650	~1250, ~1170
6-Bromo-2-hydroxy-3-methoxybenzaldehyde	3100-3500 (broad)	~2850, ~2750	~1655	~1260, ~1160

Table 2: Key IR absorption frequencies for **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** and its precursors.

The IR spectra of all three compounds show characteristic peaks for the hydroxyl, aldehyde, and methoxy functional groups.[5][6][7] The exact positions of these peaks can vary slightly depending on the sample preparation method.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

Compound	Molecular Formula	Molecular Weight (g/mol )	Key Mass Fragments (m/z)
Vanillin	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	152.15	152 (M <sup>+</sup> ), 151, 123, 95
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	152.15	152 (M <sup>+</sup> ), 151, 123, 95[8][9]
6-Bromo-2-hydroxy-3-methoxybenzaldehyde	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	231.04	232/230 (M <sup>+</sup> , isotopic pattern for Br), 215/213, 151, 122[10]

Table 3: Mass spectrometry data for **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** and its precursors.

The mass spectrum of **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** is distinguished by the characteristic isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

## Experimental Protocols

### Synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde from o-Vanillin

A common method for the synthesis of **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** involves the direct bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).[4]

Materials:

- 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
- Acetic acid
- Sodium acetate
- Bromine

- Dichloromethane
- Water
- Brine
- Anhydrous magnesium sulfate

#### Procedure:

- Dissolve o-vanillin in acetic acid in a flask and cool the solution to 0 °C.
- Add sodium acetate to the mixture.
- Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
- Quench the reaction by adding water.
- Extract the product into dichloromethane.
- Wash the combined organic layers sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

## Spectroscopic Analysis

NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

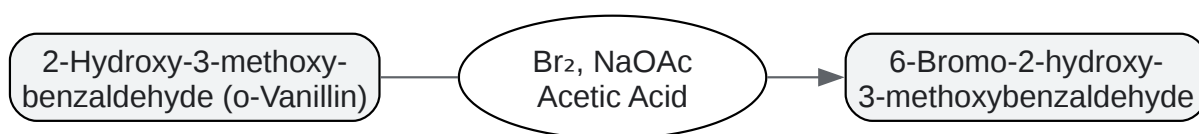
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be

analyzed as thin films between salt plates.

**Mass Spectrometry:** Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio ( $m/z$ ).

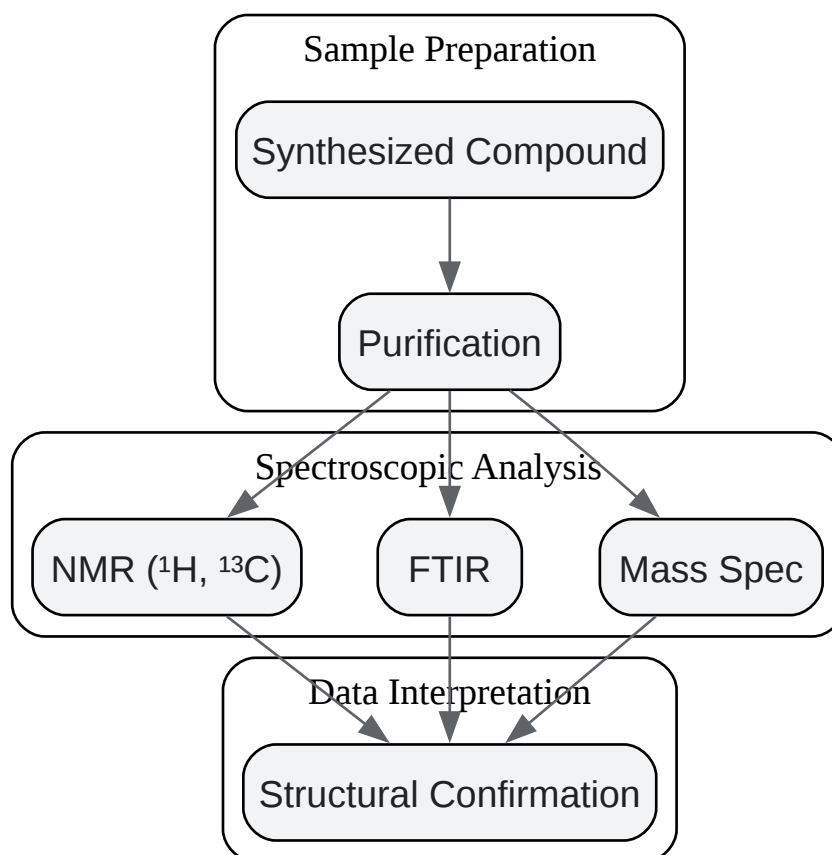
## Visualizing the Synthesis and Analysis

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.



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Caption: Synthesis of **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** from o-vanillin.



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Caption: General workflow for spectroscopic analysis of synthesized compounds.

## Conclusion

The spectroscopic data presented in this guide clearly differentiate **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** from its precursors, vanillin and o-vanillin. The presence of bromine significantly impacts the NMR and mass spectra, providing unambiguous markers for its identification. This comparative analysis, along with the provided experimental protocols, serves as a valuable resource for researchers working with these compounds in synthetic chemistry and drug development.

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